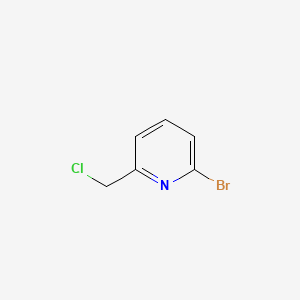

2-Bromo-6-(chloromethyl)pyridine

Descripción

Significance of Pyridine-Based Scaffolds in Modern Chemistry

Pyridine (B92270), a heterocyclic aromatic compound with the chemical formula C5H5N, and its derivatives are fundamental scaffolds in modern chemistry. nih.govrsc.org The presence of a nitrogen atom in the six-membered ring imparts unique electronic properties, making pyridines essential components in a vast array of functional molecules. nih.govnih.gov These scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science. rsc.orgresearchgate.net In medicinal chemistry, the pyridine ring is a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds. nih.govrsc.orgrsc.org Its ability to form hydrogen bonds, act as a ligand for metal ions, and serve as a basic center contributes to its diverse pharmacological activities. nih.govyoutube.com In fact, over 7,000 existing drug molecules incorporate the pyridine nucleus. nih.govrsc.org

Role of Halogenated Pyridines as Versatile Synthons

The introduction of halogen atoms onto the pyridine ring dramatically enhances its utility in organic synthesis. Halogenated pyridines serve as versatile synthons, which are structural units within a molecule that can be formed and/or reacted in a way that facilitates the synthesis of a target molecule. The carbon-halogen bond provides a reactive handle for a multitude of chemical transformations, most notably cross-coupling reactions. nih.govlibretexts.org

These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency. libretexts.orgacs.orglibretexts.org This capability is crucial for the construction of complex molecular frameworks from simpler precursors. The position and nature of the halogen atom on the pyridine ring can be strategically chosen to direct the course of a reaction, enabling the synthesis of specific isomers of substituted pyridines. nih.govorgsyn.org

Overview of 2-Bromo-6-(chloromethyl)pyridine as a Key Building Block

This compound is a di-halogenated pyridine derivative that embodies the synthetic utility of this class of compounds. It possesses two distinct reactive sites: a bromo substituent on the pyridine ring and a chloromethyl group. This dual functionality allows for sequential and selective reactions, making it a highly valuable building block for the synthesis of a wide range of more complex molecules. mdpi.com

The bromo group at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. libretexts.orgacs.orgacs.org Simultaneously, the chloromethyl group at the 6-position can readily undergo nucleophilic substitution reactions, allowing for the attachment of a variety of functional groups, including amines, alcohols, and thiols. mdpi.comgoogle.com This orthogonal reactivity makes this compound a strategic precursor for the synthesis of ligands for metal complexes, bioactive molecules, and functional materials. mdpi.combiosynth.com

Chemical Profile of this compound

| Property | Value |

| CAS Number | 727356-19-6 |

| Molecular Formula | C6H5BrClN |

| Molecular Weight | 206.47 g/mol |

| Boiling Point | 262.5°C at 760 mmHg |

| Density | 1.631 g/cm³ |

| Flash Point | 112.6°C |

This data is compiled from multiple sources. biosynth.comalfa-chemistry.comsinfoochem.comlookchem.com

Synthesis and Reactivity

The synthesis of this compound can be achieved through a multi-step process. A common starting material is 2,6-dibromopyridine. mdpi.com One of the bromine atoms can be selectively converted to a hydroxymethyl group, which is then chlorinated to yield the final product. mdpi.com Alternative methods involve the direct chlorination of 2-bromo-6-methylpyridine. chemicalbook.com

The reactivity of this compound is characterized by the distinct chemical behavior of its two halogenated positions. The bromine atom on the aromatic ring is a key site for palladium-catalyzed cross-coupling reactions. acs.orgnih.gov This allows for the formation of a carbon-carbon bond at this position, introducing a wide range of substituents. The chloromethyl group, being a primary alkyl halide, is susceptible to nucleophilic attack. This enables the introduction of various functional groups through SN2-type reactions. google.comguidechem.com

Applications in Advanced Synthesis

The unique structural and reactive properties of this compound have led to its use in several areas of advanced chemical synthesis.

Medicinal Chemistry

In the field of medicinal chemistry, this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents. nih.govresearchgate.net The ability to introduce different functional groups at two distinct positions allows for the creation of diverse libraries of compounds for biological screening. researchgate.netnih.gov For example, the pyridine core can interact with biological targets, while the substituents introduced via the bromo and chloromethyl groups can be modified to optimize potency, selectivity, and pharmacokinetic properties.

Material Science

In material science, this compound and its derivatives are used in the synthesis of functional materials. The pyridine nitrogen and the introduced substituents can act as ligands to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers. sigmaaldrich.comnih.gov These materials can exhibit interesting electronic, optical, and catalytic properties.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-6-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQJMBHZLIDFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617083 | |

| Record name | 2-Bromo-6-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727356-19-6 | |

| Record name | 2-Bromo-6-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 6 Chloromethyl Pyridine

Conventional Synthetic Approaches and Associated Challenges

The traditional methods for synthesizing 2-Bromo-6-(chloromethyl)pyridine primarily involve metal-halogen exchange reactions and chlorine transfer from hydroxymethyl precursors. While effective to a degree, these methods are not without their difficulties, particularly concerning reaction conditions, selectivity, and the generation of undesirable side products.

Metal-Halogen Exchange Reactions with Organolithium Reagents

A principal route to this compound begins with a metal-halogen exchange on 2,6-dibromopyridine. This process aims to create a mono-lithiated intermediate, 2-bromo-6-lithiopyridine, which can then be further reacted.

The use of n-butyllithium (n-BuLi) as the metal-halogen exchange reagent is a common practice. mdpi.comchemicalbook.com This organolithium reagent facilitates the exchange of one bromine atom on the pyridine (B92270) ring with a lithium atom. A critical requirement for this reaction is the use of cryogenic temperatures, typically around -78°C, to control the reactivity of the highly pyrophoric n-butyllithium and to achieve the desired mono-lithiated species. mdpi.com The reaction is generally performed in an inert solvent like diethyl ether. chemicalbook.com Some protocols have attempted to circumvent issues by first forming a di-lithiated pyridine intermediate with two equivalents of n-butyllithium, followed by a halogen-lithium exchange with 2,6-dibromopyridine, though this still necessitates cryogenic conditions. mdpi.com

A significant challenge in the n-butyllithium-mediated synthesis is controlling selectivity, which becomes particularly problematic during scale-up operations. mdpi.com The high reactivity of n-butyllithium can lead to a lack of selectivity, resulting in the formation of di-lithiated species or other side products. The pyrophoric nature of n-butyllithium also presents considerable safety concerns, hindering its application on larger industrial scales. mdpi.com

Chlorine Transfer Reactions from Hydroxymethyl Precursors

An alternative synthetic pathway involves the conversion of a hydroxymethyl group to a chloromethyl group. This is typically the final step in the synthesis, starting from a 2-bromo-6-hydroxymethylpyridine precursor.

Thionyl chloride (SOCl₂) is a robust and widely used chlorinating agent for converting alcohols to alkyl chlorides. mdpi.comlibretexts.org In the synthesis of this compound, SOCl₂ is reacted with 2-bromo-6-hydroxymethylpyridine, either neat or in a halogenated solvent. mdpi.com The reaction mechanism involves the alcohol's oxygen attacking the sulfur atom of SOCl₂, which subsequently converts the hydroxyl group into a good leaving group. A chloride ion then displaces this group via an SN2 mechanism. libretexts.org This reaction also produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). libretexts.org

A major drawback of using thionyl chloride is the potential for over-chlorination, leading to the formation of 2-chloro-6-(chloromethyl)pyridine. mdpi.com This occurs when the bromo substituent on the pyridine ring is also replaced by a chloro substituent. mdpi.com The reaction conditions, such as temperature and reaction time, must be carefully controlled to minimize the formation of this byproduct. mdpi.com The production of toxic sulfur dioxide gas also complicates the scalability of this procedure due to safety and handling concerns. mdpi.com Research has shown that using milder chlorinating agents, such as a cyanuric chloride•DMF adduct, can reduce the likelihood of over-chlorination and provide a cleaner reaction profile. mdpi.com

Data Tables

Table 1: Reagents and Conditions for Metal-Halogen Exchange

| Reagent | Precursor | Key Conditions | Product | Reference |

| n-Butyllithium | 2,6-Dibromopyridine | -78°C, Diethyl ether | 2-Bromo-6-lithiopyridine | mdpi.comchemicalbook.com |

Table 2: Chlorination of 2-bromo-6-hydroxymethylpyridine

| Chlorinating Agent | Precursor | Potential Byproduct | Challenges | Reference |

| Thionyl Chloride (SOCl₂) | 2-bromo-6-hydroxymethylpyridine | 2-chloro-6-(chloromethyl)pyridine | Over-chlorination, toxic gas production | mdpi.com |

Hazardous Byproduct Formation and Scalability Concerns

Traditional synthetic routes to this compound are often hampered by issues that limit their large-scale application. A primary concern involves the metal-halogen exchange step on 2,6-dibromopyridine. The use of highly reactive reagents like n-butyllithium, while effective, poses significant safety risks due to its pyrophoric nature, making it difficult to handle and scale up safely. mdpi.com Researchers have also noted that using n-butyllithium can lead to selectivity problems and side reactions, which are exacerbated during scale-up operations that require slow reagent addition to maintain cryogenic temperatures of -78 °C. mdpi.com

Furthermore, the subsequent conversion of the intermediate 2-bromo-6-hydroxymethylpyridine to the final product using conventional chlorinating agents like thionyl chloride (SOCl₂) introduces additional challenges. mdpi.com Thionyl chloride is a robust reagent that can lead to the formation of the over-chlorinated byproduct 2-chloro-6-(chloromethyl)pyridine, where the bromo group is undesirably replaced by a chloro substituent. mdpi.com This reaction also produces toxic sulfur dioxide gas as a byproduct, which complicates its use on an industrial scale and presents environmental and safety hazards. mdpi.com

Advanced and Green Synthetic Strategies for Enhanced Efficiency and Safety

Alternative Metal-Halogen Exchange Methodologies

A key area of improvement has been the initial metal-halogen exchange step, moving away from hazardous organolithium reagents.

A significant advancement is the use of isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), commonly known as the "Turbo Grignard" reagent. mdpi.com This complex serves as a highly efficient and safer alternative for the metal-halogen exchange on 2,6-dibromopyridine. mdpi.comwikipedia.org The use of Turbo Grignard bypasses the need for pyrophoric reagents like n-butyllithium, thereby mitigating significant safety concerns. mdpi.com This methodology has been successfully applied to form the required 2-bromo-6-magnesiopyridine intermediate, which can then be further reacted to produce the desired alcohol precursor. mdpi.com

A major advantage of employing the Turbo Grignard reagent is the ability to conduct the reaction under much milder temperature conditions. mdpi.com Unlike the cryogenic temperatures of -78 °C required for reactions with n-butyllithium, the Turbo Grignard methodology can be effectively carried out at temperatures as mild as 0 °C. mdpi.com This not only simplifies the procedure and reduces energy costs but also significantly enhances the safety profile of the synthesis, making it more amenable to large-scale production. mdpi.com

Safer Chlorine Transfer Reagents and Protocols

The chlorination step has also been a focus for improvement, with the goal of replacing harsh reagents with safer and more selective alternatives.

To circumvent the problems associated with thionyl chloride, a milder chlorine transfer reagent, the adduct formed between cyanuric chloride and N,N-dimethylformamide (DMF), has been successfully employed. mdpi.com This reagent has been shown to cleanly and selectively convert 2-bromo-6-hydroxymethylpyridine to this compound without the formation of over-chlorinated side products. mdpi.comorganic-chemistry.org The use of the cyanuric chloride-DMF adduct avoids the production of toxic gases and provides greater selectivity, leading to a purer product and a more environmentally benign process. mdpi.com

Synthetic Method Comparison

The following table provides a comparative overview of the traditional versus advanced synthetic strategies for producing this compound.

| Synthetic Step | Traditional Method | Advanced Method | Key Advantages of Advanced Method |

| Metal-Halogen Exchange | n-Butyllithium | Isopropylmagnesium Chloride Lithium Chloride Complex (Turbo Grignard) | Avoids pyrophoric reagents, enhances safety. mdpi.com |

| Reaction Temperature | -78 °C | 0 °C | Milder conditions, easier to scale, improved safety. mdpi.com |

| Chlorination Reagent | Thionyl Chloride (SOCl₂) | Cyanuric Chloride-DMF Adduct | Greater selectivity, avoids over-chlorination and toxic gas byproducts. mdpi.com |

| Key Byproducts | 2-chloro-6-(chloromethyl)pyridine, Sulfur Dioxide (SO₂) | Minimal | Cleaner reaction, simpler purification. mdpi.com |

Enhanced Selectivity and Reduced Byproduct Formation

To address this issue, a milder and more selective chlorinating reagent has been explored. The adduct formed between cyanuric chloride and dimethylformamide (DMF) has emerged as a promising alternative. mdpi.com Research has demonstrated that the use of the cyanuric chloride•DMF adduct for the chlorination of 2-bromo-6-hydroxymethylpyridine leads to the clean formation of this compound with greater selectivity. mdpi.com Gas chromatography-mass spectrometry (GC-MS) analysis of the reaction mixture when using this reagent showed no detectable presence of the over-chlorinated side product. mdpi.com

This enhanced selectivity is attributed to the milder nature of the cyanuric chloride•DMF adduct compared to thionyl chloride, which minimizes the risk of substituting the bromine atom on the pyridine ring. mdpi.com

Facilitated Product Isolation via Solid Byproduct

A significant advantage of utilizing the cyanuric chloride•DMF adduct in the synthesis of this compound lies in the nature of its byproduct. The reaction of the adduct with the alcohol precursor produces solid cyanuric acid. mdpi.com This is in stark contrast to the use of thionyl chloride, which generates toxic sulfur dioxide gas as a byproduct. mdpi.com

Optimization of Reaction Conditions and Selectivity in this compound Synthesis

The optimization of reaction conditions is paramount in maximizing the yield and purity of this compound while minimizing unwanted side reactions. Key parameters that are often adjusted include the choice of reagents, temperature, and reaction time.

In the initial step of the synthesis, which involves a metal-halogen exchange on 2,6-dibromopyridine, the choice of the organometallic reagent is critical. While n-butyllithium is a common choice, it necessitates cryogenic temperatures of -78 °C. mdpi.com An alternative, the "Turbo Grignard" reagent (isopropylmagnesium chloride lithium chloride complex), allows the reaction to proceed at a more manageable temperature of 0 °C. mdpi.com

For the subsequent chlorination step, as previously discussed, the transition from thionyl chloride to the cyanuric chloride•DMF adduct represents a significant optimization. mdpi.com This change not only improves selectivity by preventing over-chlorination but also simplifies the purification process. mdpi.com The reaction using the cyanuric chloride•DMF adduct is typically carried out at room temperature overnight. mdpi.com

The following table summarizes the optimized reaction conditions for the synthesis of this compound.

| Reaction Step | Reagent | Temperature | Key Advantages |

| Metal-Halogen Exchange | Isopropylmagnesium chloride lithium chloride complex | 0 °C | Milder reaction conditions compared to n-butyllithium. mdpi.com |

| Chlorination | Cyanuric chloride•DMF adduct | Room Temperature | High selectivity, no over-chlorination, solid byproduct for easy removal. mdpi.com |

Applications of 2 Bromo 6 Chloromethyl Pyridine in Advanced Chemical Synthesis

Precursor in Medicinal Chemistry and Pharmaceutical Synthesis

In medicinal chemistry, the pyridine (B92270) scaffold is a privileged structure, appearing in numerous approved drugs and clinical candidates. The ability to introduce diverse functionalities onto this core structure is paramount for modulating pharmacological properties. 2-Bromo-6-(chloromethyl)pyridine serves as a key starting material, enabling the strategic construction of novel pharmaceutical agents.

The dual reactivity of this compound is instrumental in its role as an intermediate for creating new pharmaceutical agents. The chloromethyl group provides a reactive site for nucleophilic substitution, allowing the attachment of the pyridyl moiety to various molecular scaffolds. Simultaneously, the bromo group can be utilized in cross-coupling reactions to introduce a wide array of substituents, thereby generating a diverse library of compounds for biological screening. mdpi.com This strategic functionalization is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's properties to achieve desired therapeutic effects. mdpi.com

A notable synthesis route involves the reaction of 2-bromo-6-hydroxymethylpyridine with a chlorinating agent like thionyl chloride or cyanuric chloride to produce the this compound precursor. mdpi.com This intermediate can then be used in subsequent steps to build more complex molecules with potential therapeutic applications. mdpi.com

The utility of this compound extends to the synthesis of specific Active Pharmaceutical Ingredients (APIs). Its structure is a key component in the assembly of complex heterocyclic frameworks that form the core of many modern drugs. mdpi.com The predictable reactivity of its functional groups allows for its incorporation into multi-step synthetic sequences, leading to the efficient production of targeted APIs. mdpi.com For example, derivatives of this compound have been explored for their potential as inhibitors of enzymes like monoamine oxidase (MAO), suggesting applications in treating neurological disorders.

Table 1: Examples of API Precursors Derived from 2-Bromo-6-(substituted)pyridine Scaffolds

| Precursor Class | Therapeutic Target Area | Synthetic Utility of Pyridine Core |

| 2-Bromo-6-aminopyridine derivatives | Neurology, Oncology | Serves as a scaffold for building enzyme inhibitors and receptor modulators. |

| 2-Bromo-6-ether-linked pyridines | Infectious Diseases | The pyridine nitrogen acts as a key binding element. |

| Pyridine-based sulfamides | Cardiovascular Disease | Utilized in the synthesis of receptor antagonists. |

This table illustrates the general application of brominated pyridine scaffolds in the synthesis of precursors for various therapeutic agents.

In the iterative process of drug discovery and optimization, this compound and its analogs are invaluable tools. orgsyn.org The ability to systematically modify the pyridine ring at two distinct positions allows medicinal chemists to conduct detailed Structure-Activity Relationship (SAR) studies. mdpi.comgeorgiasouthern.edu By synthesizing a series of related compounds where the substituents at the 2- and 6-positions are varied, researchers can probe the interactions between the molecule and its biological target. georgiasouthern.edu This systematic approach is crucial for optimizing lead compounds to enhance potency, improve selectivity, and refine pharmacokinetic profiles. mdpi.comorgsyn.orggeorgiasouthern.edu

Building Block for Ligand Design in Catalysis

The pyridine ring is a fundamental component in the design of ligands for transition metal catalysis due to the coordinating ability of the nitrogen atom. This compound provides a versatile platform for constructing sophisticated ligand architectures.

Pyridine-based ligands are essential in supporting transition metal ions for various catalytic transformations. mdpi.combiosynth.com this compound is an excellent starting material for synthesizing multidentate ligands. The chloromethyl group can be reacted with nucleophiles such as amines or thiols to create pincer-type or other polydentate ligand systems. guidechem.com The remaining bromo group can then be used in cross-coupling reactions to further modify the ligand's steric and electronic properties, thereby influencing the activity and selectivity of the resulting metal complex. mdpi.combiosynth.com This modular approach allows for the creation of tailored ligands for specific catalytic applications. mdpi.comguidechem.com

Table 2: Synthesis of Pyridyl-Based Ligands from this compound

| Reagent | Reaction Type | Resulting Ligand Feature | Application |

| Primary/Secondary Amines | Nucleophilic Substitution | Pincer and Tripodal Aminopyridine Ligands | Stabilizing transition metal complexes georgiasouthern.edu |

| Thiols | Nucleophilic Substitution | Thioether-Pyridyl Ligands | Catalysis, Metal Ion Chelation |

| Organometallic Reagents | Cross-Coupling (e.g., Suzuki) | Aryl- or Alkyl-Substituted Pyridines | Tuning Electronic Properties of the Ligand |

There is significant interest in developing synthetic molecules that can mimic the function of naturally occurring metalloenzymes. biosynth.com Pyridyl-based ligands are frequently used in this context to replicate the coordination environment of the metal center in these enzymes. biosynth.comguidechem.com Ligands derived from this compound can be used to create biomimetic complexes that model the structure and reactivity of enzyme active sites. biosynth.comguidechem.com For instance, ligands incorporating two bis[2-(2-pyridyl)ethyl]amine (B11069043) (pye) moieties have been used with copper(I) to mimic the behavior of copper-containing enzymes. mdpi.com The ability to synthesize these complex ligands is greatly facilitated by versatile precursors like this compound, which allows for the attachment of the pyridyl group to larger molecular frameworks, a key step in the immobilization of these biomimetic metal ion chelates. mdpi.comguidechem.com

Supporting High Oxidation States in Metal Complexes

Ligands derived from pyridine-alkoxide (pyalk) groups have demonstrated a significant capacity to stabilize transition metal ions in unusually high oxidation states. mdpi.comosti.gov These ligands are crucial for developing catalysts for demanding oxidative transformations, such as water oxidation. osti.govnih.gov The effectiveness of these ligands stems from a combination of electronic and structural features. The alkoxide group provides strong σ- and π-donor capabilities, which are essential for stabilizing electron-deficient, high-valent metal centers. osti.gov Simultaneously, the robust aromatic pyridine ring offers resistance to degradation under the harsh oxidizing conditions required for catalysis. osti.govnih.gov

The synthesis of these specialized ligands often involves precursors like 2-bromopyridine (B144113) derivatives. For instance, proligands can be synthesized through the lithiation of 2-bromopyridine followed by a reaction with appropriate ketone precursors. mdpi.com This methodology allows for the creation of a family of ligands that can be coordinated to various metal centers. Research on iridium-based water-oxidation catalysts (WOCs) has shown that complexes containing the 2-(2'-pyridyl)-2-propanoate (pyalk) ligand are particularly robust. osti.govnih.gov These ligands facilitate proton-coupled electron transfer (PCET) and their strong donor power promotes the attainment of exceptionally high oxidation states in metals like Iridium(IV) and Iridium(V), which are key intermediates in catalytic cycles. osti.gov

The strategic design of such ligands, balancing strong electron donation with high resistance to oxidation, is a central theme in the development of next-generation catalysts for challenging chemical processes. osti.govrsc.org

Immobilization Strategies for Heterogeneous Systems

A significant application of this compound is its role as a linker molecule for immobilizing active chemical species onto solid supports. This strategy is fundamental to the creation of heterogeneous systems, which offer major advantages in industrial and laboratory settings, including simplified product isolation, enhanced catalyst recovery, and improved stability. mdpi.com

Linking Biomimetic Ligand Scaffolds to Solid Supports

In the field of bioinorganic chemistry, there is substantial interest in creating synthetic molecules that mimic the active sites of metalloenzymes. mdpi.com These biomimetic ligand scaffolds, often featuring multidentate coordination sites like those found in histidine residues, can replicate the catalytic or binding functions of proteins. mdpi.comnih.gov To translate the efficiency of these homogeneous models into more practical, reusable systems, they are often immobilized on solid supports. mdpi.comnih.gov

This compound serves as an ideal precursor for this purpose. mdpi.com Its chloromethyl group provides a reactive handle for covalent attachment to functionalized surfaces, such as amine-functionalized carbons or silica (B1680970). mdpi.com The pyridine and bromo groups can then be further elaborated to construct the desired biomimetic chelate. This approach allows for the creation of solid-supported metal complexes that mimic biological motifs, such as the 2-histidine-1-carboxylate brace found in various metalloenzymes. mdpi.com By anchoring these complexes, researchers can develop robust materials for applications ranging from catalysis to affinity chromatography. mdpi.comnih.gov

Development of Heterogeneous Catalysts and Adsorbents

The development of heterogeneous catalysts is a cornerstone of sustainable chemistry, and this compound is a key component in synthesizing such materials. mdpi.comrsc.org By using this compound to link catalytically active metal complexes to solid supports like polymers or functionalized carbons, stable and recyclable catalysts can be produced. mdpi.com For example, attaching N-(2-iodyl-phenyl)-acylamide, a derivative of the oxidizing agent 2-iodoxybenzoic acid (IBX), to a polymer support resulted in an efficient and recyclable oxidizing system. mdpi.com This demonstrates the principle of enhancing catalyst utility through immobilization.

Similarly, this strategy is employed in creating specialized adsorbents for environmental remediation and chemical purification. temple.eduresearchgate.net Materials can be designed to selectively capture contaminants from water or other media. For instance, adsorbents based on beta-cyclodextrin (B164692) (BCD) coated onto silica particles or other supports have been developed for removing emerging contaminants. temple.edu The synthesis of these hybrid adsorbents can involve crosslinking agents that share structural similarities with pyridine-based linkers, highlighting the broad applicability of using bifunctional molecules to create functional, solid-phase materials. temple.edumdpi.comresearchgate.net

Applications in Heavy Metal Extractions

The selective removal of toxic heavy metal ions from wastewater is a critical environmental challenge. mdpi.comresearchgate.net Chelating polymers, which contain specific functional groups designed to bind strongly to metal ions, are highly effective for this purpose. Materials derived from or analogous to this compound play a role in developing advanced adsorbents for heavy metal extraction.

Researchers have synthesized novel chelating polymers by grafting pyridine-pyrazole ligands onto a polymethylhydrosiloxane (B1170920) backbone. researchgate.net These polymers, soluble in non-polar organic solvents, have shown significant efficacy in extracting divalent and trivalent metal ions such as Cu²⁺, Cd²⁺, Cr³⁺, Ni²⁺, and Co²⁺. The pyridine nitrogen provides a coordination site that contributes to the high affinity and selectivity for these metals. The performance of such polymers is impressive, with uptake capacities reaching up to 1.48 mmol of Cu²⁺ per gram of polymer and the ability to be regenerated and reused for multiple cycles with over 90% efficiency. researchgate.net This approach allows for the creation of tailored adsorbents capable of treating industrial wastewater and remediating contaminated water sources. researchgate.net

Development of Advanced Materials and Sensors

The unique electronic and structural properties of the pyridine ring make it a common component in the design of advanced materials, particularly fluorescent chemosensors. dntb.gov.uafrontiersin.org this compound provides a convenient scaffold for building such sensory molecules.

Construction of Fluorescent Chemosensors for Ion Detection

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte, such as a metal ion, through a change in their fluorescence properties (e.g., intensity or color). frontiersin.orgfrontiersin.org They typically consist of a fluorophore (the light-emitting unit) and a receptor (the analyte-binding unit). frontiersin.org The pyridine motif is frequently used in the receptor part of these sensors due to the ability of its nitrogen atom to coordinate with metal ions. rsc.org

This compound can be used as a starting material to synthesize complex sensor molecules. For example, a pyrene-pyridine conjugate has been developed as a selective fluorescent sensor for silver (Ag⁺) ions. rsc.org In this design, the pyridine units act as the binding sites for Ag⁺. Upon binding, the fluorescence of the pyrene (B120774) units is quenched through a process called photoinduced electron transfer (PET), allowing for sensitive detection. rsc.org Other sensors have been designed for detecting ions like Cu²⁺ and Zn²⁺, where binding to the receptor either enhances intramolecular charge transfer (ICT) to cause a color change or restricts molecular vibrations to produce a "turn-on" fluorescence response. mdpi.comnih.gov

The table below summarizes findings from various studies on fluorescent chemosensors.

| Sensor Architecture | Target Ion(s) | Detection Mechanism |

| Pyrene-Pyridine Conjugate | Ag⁺ | Fluorescence quenching via photoinduced electron transfer (PET) and prevention of excimer formation. rsc.org |

| 3,5-Dichlorosalicylaldehyde and 2-(Methylthio)aniline based | Cu²⁺, Zn²⁺ | Colorimetric change for Cu²⁺ (ICT); "Turn-on" fluorescence for Zn²⁺ (Chelation-Enhanced Fluorescence). nih.gov |

| Triazole-Imidazole based | Ag⁺ | Noticeable fluorescence emission with a quick response time in aqueous media. mdpi.com |

| Peptidyl chemosensor with Tetraphenylethylene | Hg²⁺ | Selective "turn-on" fluorescence response due to aggregation-induced emission. mdpi.com |

These examples underscore the utility of pyridine-containing compounds in creating highly sensitive and selective tools for environmental monitoring and biological research. mdpi.com

Application in Environmental Monitoring

The structural characteristics of this compound make it a significant intermediate in the synthesis of molecules designed for environmental monitoring. The pyridine nitrogen atom, in conjunction with other functional groups that can be introduced via the reactive sites of the molecule, can act as a chelating agent for various metal ions. This property is fundamental to the creation of chemosensors for detecting environmental pollutants.

Detailed Research Findings:

Research in the field has focused on utilizing this compound as a precursor for creating sophisticated ligand structures. The typical synthetic strategy involves the reaction of the chloromethyl group with a suitable nucleophile to introduce a chelating arm, while the bromo group can be used in cross-coupling reactions to build more complex molecular architectures.

One proposed application involves using this compound as a linker to immobilize transition metal ion chelates onto functionalized carbon surfaces. mdpi.com This approach aims to create solid-supported sensors for the detection of heavy metal ions in aqueous environments. The synthesis of the this compound precursor is a critical first step in this process. mdpi.com The methodology for its synthesis has been optimized to avoid harsh reagents and challenging reaction conditions, thereby facilitating its broader use in developing such sensor technologies. mdpi.com

While specific data on the performance of a fully developed sensor system based on this exact compound is not extensively detailed in the available literature, the underlying principle of its application is well-established. Pyridine-based ligands are known to form stable complexes with a variety of metal ions, leading to measurable changes in their physical properties, such as color or fluorescence, upon binding. This change can be harnessed for the quantitative detection of pollutants.

For instance, various pyridine derivatives have been successfully incorporated into fluorescent probes for the detection of toxic heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). mdpi.com These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism upon metal ion coordination. The synthesis of such probes, while not always starting directly from this compound, demonstrates the potential of the pyridine moiety in environmental sensing applications. The dual reactivity of this compound offers a strategic advantage for constructing even more elaborate and selective sensor molecules.

The table below summarizes the key reactants and products in the synthesis of the this compound precursor, highlighting its role in the path toward environmental monitoring applications.

| Reactant/Product Name | Chemical Formula | Role in Synthesis |

| 2,6-Dibromopyridine | C₅H₃Br₂N | Starting material |

| 2-Bromo-6-(hydroxymethyl)pyridine | C₆H₆BrNO | Intermediate product |

| This compound | C₆H₅BrClN | Final precursor for sensor development |

| Thionyl chloride | SOCl₂ | Chlorinating agent |

| Cyanuric chloride | C₃Cl₃N₃ | Alternative chlorinating agent |

Derivatization and Functionalization Strategies of 2 Bromo 6 Chloromethyl Pyridine

Modifications at the Chloromethyl Group

The chloromethyl group at the 6-position of the pyridine (B92270) ring serves as a primary site for functionalization, primarily through nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, significantly expanding the molecular diversity accessible from this starting material.

Nucleophilic Substitutions with Diverse Functional Groups

The benzylic chloride of the chloromethyl group is susceptible to attack by a broad range of nucleophiles, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds. nih.govyoutube.com This reactivity is a cornerstone of its synthetic utility. The reaction generally proceeds via an SN2 mechanism, where a nucleophile displaces the chloride ion. nih.gov

Common nucleophiles employed in these reactions include alkoxides, phenoxides, carboxylates, and thiolates, leading to the formation of ethers, esters, and thioethers, respectively. For instance, reaction with sodium methoxide (B1231860) would yield 2-bromo-6-(methoxymethyl)pyridine. The choice of solvent and reaction conditions, such as temperature and the presence of a base, can be optimized to achieve high yields and selectivity.

Generation of Amino-, Thiol-, and Phosphine-Substituted Derivatives

The introduction of nitrogen, sulfur, and phosphorus functionalities at the chloromethyl position is of significant interest for the synthesis of ligands for coordination chemistry, as well as for the construction of biologically active molecules.

Amino Derivatives: Primary and secondary amines can readily displace the chloride to form the corresponding amino-substituted derivatives. For example, reaction with a primary amine, R-NH2, would yield N-((6-bromopyridin-2-yl)methyl)amine. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride generated. psu.edu The resulting aminomethyl pyridine scaffolds are prevalent in various pharmacologically active compounds.

Thiol Derivatives: Thiol-containing derivatives can be prepared by reacting 2-bromo-6-(chloromethyl)pyridine with a thiol or a protected thiol equivalent. mdpi.comnih.govresearchgate.net For instance, reaction with sodium hydrosulfide (B80085) or a protected thiol like triphenylmethyl mercaptan followed by deprotection can yield (6-bromopyridin-2-yl)methanethiol. These thiol derivatives are valuable precursors for further functionalization or for applications in materials science, such as their ability to bind to gold surfaces. mdpi.com The direct cross-coupling of two different thiols can also be achieved using specific reagents. nih.gov

Phosphine (B1218219) Derivatives: The synthesis of phosphine-substituted derivatives can be achieved through the reaction with metal phosphides, such as lithium diphenylphosphide (LiPPh2), or via Arbuzov-type reactions. nih.govbeilstein-journals.org These reactions introduce a phosphine moiety, which is a crucial functional group in the design of ligands for homogeneous catalysis. nih.govbeilstein-journals.orgtcichemicals.com The resulting phosphine-ligated pyridines can coordinate with transition metals to form catalysts for a variety of organic transformations. nih.govbeilstein-journals.org The synthesis of phosphine-borane derivatives is another important strategy in this area. mdpi.com

Modifications at the Bromo-Substituted Pyridine Ring

The bromine atom at the 2-position of the pyridine ring provides a handle for a different set of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds directly on the pyridine ring.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.govillinois.edu In the context of this compound, the bromo substituent can be coupled with a variety of organoboron reagents, such as boronic acids or boronic esters, in the presence of a palladium catalyst and a base. nih.govnih.govacs.org This reaction allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the 2-position of the pyridine ring. nih.govillinois.edubeilstein-journals.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled. nih.govnih.gov

For example, the reaction of this compound with phenylboronic acid under Suzuki-Miyaura conditions would yield 2-phenyl-6-(chloromethyl)pyridine. This transformation is highly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and advanced materials.

Multi-site Functionalization Approaches for Complex Molecular Architectures

The presence of two distinct reactive sites on this compound allows for multi-site functionalization, enabling the synthesis of complex and highly substituted pyridine derivatives. By carefully choosing the reaction conditions and the order of transformations, chemists can selectively modify one site while leaving the other intact for subsequent reactions.

For instance, one could first perform a nucleophilic substitution at the chloromethyl group and then carry out a Suzuki-Miyaura coupling at the bromo position. This sequential functionalization strategy provides a powerful tool for building molecular complexity. For example, reacting this compound with an amine to form an amino derivative, followed by a Suzuki-Miyaura coupling with a boronic acid, would result in a 2-aryl-6-(aminomethyl)pyridine derivative. This stepwise approach allows for the controlled and predictable synthesis of a wide range of disubstituted pyridines with diverse functionalities.

Spectroscopic and Analytical Characterization in Research of 2 Bromo 6 Chloromethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 2-Bromo-6-(chloromethyl)pyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure.

¹H-NMR for Structural Elucidation and Purity Assessment

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a fundamental technique for verifying the structure of this compound and evaluating its purity. The ¹H-NMR spectrum provides characteristic signals for the protons within the molecule.

The aromatic region of the spectrum typically displays signals corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and chloromethyl substituents. The chloromethyl group (-CH₂Cl) gives rise to a distinct singlet in the aliphatic region of the spectrum. The integration of these signals, which represents the relative number of protons, is used to confirm the structure. For instance, the ratio of the aromatic protons to the chloromethyl protons should be 3:2.

Furthermore, ¹H-NMR is instrumental in assessing the purity of the compound. mdpi.com The presence of signals from impurities, such as unreacted starting materials or byproducts like 2-chloro-6-chloromethylpyridine, can be readily detected and quantified. mdpi.com

Table 1: Representative ¹H-NMR Data for this compound

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine-H | 7.30 - 7.80 | Multiplet | 3H |

| -CH₂Cl | ~4.60 | Singlet | 2H |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.

¹³C-NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C-NMR spectrum.

The spectrum will show signals for the five carbon atoms of the pyridine ring and one for the chloromethyl group. The carbon atoms directly bonded to the electronegative bromine and nitrogen atoms will appear at characteristic downfield shifts. The carbon of the chloromethyl group will also have a specific chemical shift. The number of signals in the spectrum confirms the number of unique carbon environments, which is essential for verifying the compound's carbon skeleton.

Table 2: Expected ¹³C-NMR Data for this compound

| Assignment | Expected Chemical Shift (ppm) |

| C-Br (Pyridine) | ~142 |

| C-N (Pyridine) | ~158 |

| Pyridine CH | 120 - 140 |

| -CH₂Cl | ~45 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is particularly valuable for monitoring the progress of the synthesis of this compound and for identifying any byproducts formed during the reaction. mdpi.com

In a typical GC-MS analysis, the reaction mixture is injected into the gas chromatograph, where the different components are separated based on their boiling points and interactions with the stationary phase of the column. mdpi.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the compound. This technique is crucial for ensuring the desired product is formed and for detecting and identifying impurities, even at low concentrations. mdpi.commdpi.com

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for the purification and analysis of this compound, ensuring a high-purity product suitable for subsequent applications.

Column Chromatography (e.g., Silica (B1680970) Gel)

Column chromatography is a widely used method for purifying solid organic compounds. rsc.org In the case of this compound, silica gel is a commonly employed stationary phase. mdpi.com The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of a column packed with silica gel.

An appropriate eluent, or solvent system, is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the silica gel. By carefully selecting the eluent, this compound can be effectively separated from impurities. mdpi.com For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is often used as the eluent, with the polarity being adjusted to achieve optimal separation. chemicalbook.com Fractions are collected as the eluent exits the column, and those containing the pure product are combined and the solvent evaporated to yield the purified this compound. mdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized analytical technique in synthetic chemistry for monitoring the progress of reactions, identifying compounds, and determining their purity. In the context of this compound, TLC serves as a crucial tool for observing its formation and potential side reactions.

The principle of TLC involves the separation of components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. annamalaiuniversity.ac.inumlub.pl The stationary phase is typically a thin layer of an adsorbent material, such as silica gel or alumina, coated onto a flat carrier like a glass plate or aluminum foil. annamalaiuniversity.ac.in The mobile phase, or eluent, is a solvent or a mixture of solvents that flows up the plate via capillary action, carrying the sample components with it. umlub.pl

The separation is governed by the polarity of the compounds in relation to the stationary and mobile phases. annamalaiuniversity.ac.in For silica gel, a polar stationary phase, nonpolar compounds will travel further up the plate with a nonpolar mobile phase, resulting in a higher Retention Factor (Rf), while polar compounds will interact more strongly with the stationary phase and have lower Rf values. The Rf is a quantitative measure, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. sigmaaldrich.com

In research involving the synthesis of this compound, TLC is essential for assessing the conversion of starting materials and the emergence of the desired product. However, the chromatographic behavior of this compound can present challenges. For instance, studies have shown that this compound and the over-chlorinated side product, 2-chloro-6-(chloromethyl)pyridine, exhibit very similar retention factors when silica is used as the stationary phase and dichloromethane (B109758) is the eluent. mdpi.com This similarity in Rf values indicates that their separation by simple column chromatography using this system is difficult. mdpi.com

The selection of an appropriate mobile phase is critical for achieving effective separation. sigmaaldrich.com The composition of the eluent is often optimized by testing various solvent systems of differing polarities to maximize the difference in Rf values between the target compound and any impurities.

Below is a data table summarizing the reported TLC behavior for this compound in a specific chromatographic system.

| Compound | Stationary Phase | Mobile Phase (Eluent) | Retention Factor (Rf) | Observation |

| This compound | Silica | Dichloromethane | Similar to 2-chloro-6-(chloromethyl)pyridine | Difficult to separate from the over-chlorinated side product. mdpi.com |

| 2-chloro-6-(chloromethyl)pyridine | Silica | Dichloromethane | Similar to this compound | - |

Computational and Theoretical Investigations of 2 Bromo 6 Chloromethyl Pyridine and Its Derivatives

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the reactivity and potential reaction pathways of halogenated pyridines. While direct computational studies on 2-Bromo-6-(chloromethyl)pyridine are not extensively published, research on closely related derivatives provides a strong framework for understanding its chemical behavior.

Theoretical investigations on pyridine (B92270) derivatives often focus on the analysis of molecular orbitals and electrostatic potential to predict sites of reactivity. For instance, studies on compounds like 2,6-bis(bromo-methyl)pyridine and 2-bromo-3-hydroxy-6-methyl pyridine use DFT calculations to determine their optimized geometries and electronic properties. researchgate.netresearchgate.net The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MESP) surfaces are also calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For pyridine derivatives, the nitrogen atom typically represents a region of negative electrostatic potential, making it a likely site for protonation and alkylation reactions. researchgate.net

Reaction mechanism studies, such as those investigating the oxidation of related chloro-fluoro compounds, often use a combination of DFT and theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory to model potential energy surfaces and predict reaction kinetics. nih.gov These studies can elucidate complex, multi-step reaction pathways, identify transition states, and determine product distributions under various conditions. nih.gov For this compound, such studies could predict the outcomes of nucleophilic substitution at the chloromethyl group or reactions involving the pyridine ring.

Table 1: Theoretical Parameters for Pyridine Derivatives from DFT Studies

| Parameter | 2-Bromo-3-hydroxy-6-methyl Pyridine researchgate.net | Significance |

| Method | DFT/B3LYP/6-311G(d,p) | A common level of theory for reliable results. |

| HOMO-LUMO Gap | 5.395 eV | Indicates the molecule's chemical reactivity and stability. |

| Dipole Moment | 1.9384 Debye | Measures the overall polarity of the molecule. |

This interactive table summarizes key computational parameters for a derivative of this compound, illustrating the type of data generated in quantum chemical studies.

Molecular Modeling of Ligand-Metal Interactions

The pyridine nitrogen and the halogen atoms in this compound and its derivatives make them excellent ligands for coordinating with metal ions. Molecular modeling is instrumental in understanding the nature of these ligand-metal bonds and in designing novel metal complexes with specific properties.

This compound itself is recognized as a ligand that can bind to transition metal ions. biosynth.com It serves as a precursor for creating more complex chelating agents designed to immobilize on functionalized surfaces for applications like capturing metal ions. mdpi.com Molecular modeling can predict the geometry of the resulting metal complexes, the strength of the coordination bonds, and the electronic structure of the complex.

These computational models can simulate the interaction between the ligand and various metal centers, helping to identify which metals will form the most stable complexes. This is crucial for applications in catalysis, materials science, and bioinorganic chemistry. For example, modeling can predict the binding affinity and coordination geometry of ligands derived from this compound with ions like iron(II), which is relevant for creating biomimetic systems. mdpi.com

Prediction of Spectroscopic Properties

Computational methods are frequently used to predict spectroscopic properties like NMR chemical shifts, infrared (IR) vibrational frequencies, and mass spectra. These predictions are invaluable for confirming the identity of newly synthesized compounds and for interpreting experimental data.

For this compound, while some experimental spectra have been reported, computational chemistry offers a way to assign these spectra with greater confidence. mdpi.com A full spectroscopic characterization, including 1H-NMR, 13C-NMR, and mass spectrometry, has been reported, with the 13C-NMR data being a recent addition to the scientific literature. mdpi.com

DFT calculations have been successfully used to predict the vibrational frequencies of related molecules like 2,6-bis(bromo-methyl)pyridine. researchgate.net In such studies, the calculated vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data. This allows for a detailed assignment of each vibrational mode observed in the experimental IR and Raman spectra. researchgate.net This predictive power is essential, especially when experimental data is unavailable or ambiguous.

Table 2: Reported Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Chemical Shifts / Peaks | Reference |

| 13C-NMR | 45.7, 121.6, 127.5, 139.4, 141.4, 157.8 ppm | mdpi.com |

| Mass Spectrometry (EI) | m/z peaks at 205 and 207 (isotope pattern) | mdpi.com |

This interactive table presents key experimental spectroscopic data that can be correlated with computationally predicted values to confirm the structure of this compound.

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthetic Routes (Green Chemistry Principles)

The pursuit of environmentally benign chemical processes is a central theme in modern chemistry. uniroma1.it Future research on 2-Bromo-6-(chloromethyl)pyridine will increasingly focus on developing synthetic routes that align with the principles of green chemistry, which advocate for waste prevention, high atom economy, use of less hazardous substances, and energy efficiency. acs.orgacs.orgsphinxsai.com

Conventional synthesis methods for this compound and similar precursors have often involved harsh reagents and challenging reaction conditions. For instance, traditional routes might employ pyrophoric chemicals like n-butyllithium requiring cryogenic temperatures (-78 °C) for metal-halogen exchange, and toxic chlorinating agents such as thionyl chloride (SOCl₂). mdpi.com Thionyl chloride reactions can be difficult to control, potentially leading to over-chlorination to form the undesired side-product 2-chloro-6-(chloromethyl)pyridine, and they produce toxic sulfur dioxide gas as a byproduct. mdpi.com

Emerging research demonstrates a shift towards safer and more sustainable alternatives. A notable development is a modified two-step synthesis that avoids these hazardous reagents. mdpi.com The first step replaces n-butyllithium with the "Turbo Grignard" reagent (isopropylmagnesium chloride lithium chloride complex) for the metal-halogen exchange on 2,6-dibromopyridine. This allows the reaction to proceed at a much milder temperature of 0 °C. mdpi.com The second step involves the chlorination of the resulting 2-bromo-6-hydroxymethylpyridine. Here, the harsh thionyl chloride is substituted with a milder cyanuric chloride•DMF adduct, which cleanly produces the desired this compound at room temperature without significant formation of over-chlorinated byproducts. mdpi.com

This greener approach not only enhances safety and reduces environmental impact but also simplifies the handling and purification processes. Future work will likely continue this trend, exploring catalytic methods, solvent-free reactions, and the use of renewable feedstocks to further improve the sustainability of synthesizing this important chemical intermediate. uniroma1.itsphinxsai.com

| Reaction Step | Traditional Method | Green Chemistry-Aligned Method | Key Improvement |

|---|---|---|---|

| Metal-Halogen Exchange | n-Butyllithium | Isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) | Avoids pyrophoric reagents; milder reaction temperature (0 °C vs. -78 °C). mdpi.com |

| Chlorination | Thionyl chloride (SOCl₂) | Cyanuric chloride•DMF adduct | Avoids toxic chlorinating agent and byproduct (SO₂ gas); reduces formation of undesired side-products. mdpi.com |

Exploration of Novel Catalytic Applications

Pyridine (B92270) derivatives are fundamental components in coordination chemistry and catalysis, often serving as ligands for transition metal complexes. nih.gov The distinct electronic properties and structural features of this compound make it an attractive scaffold for designing novel catalysts. The nitrogen atom of the pyridine ring, along with the reactive chloromethyl group, can be used to create multidentate ligands capable of coordinating with various metal centers. mdpi.com

Future research is expected to leverage this potential in several ways:

Homogeneous Catalysis: The compound can serve as a precursor for chiral ligands used in asymmetric catalysis, a field crucial for producing enantiomerically pure pharmaceuticals and fine chemicals. nih.gov The bromine atom offers a site for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse functional groups to tune the steric and electronic properties of the resulting ligand. chemicalbook.comacs.org

Biomimetic Catalysis: There is significant interest in developing synthetic catalysts that mimic the function of metalloenzymes. mdpi.com Ligands derived from this compound can be designed to replicate the coordination environment of metal ions in enzyme active sites, such as the 2-histidine-1-carboxylate facial brace found in many mononuclear non-heme iron enzymes. mdpi.com

Heterogeneous Catalysis: The chloromethyl group provides a convenient anchor for immobilizing the pyridine moiety onto solid supports like functionalized carbons, silica (B1680970), or polymers. mdpi.com This approach leads to the development of robust and recyclable heterogeneous catalysts, which are highly desirable for industrial applications due to their ease of separation from the reaction mixture. Research in this area could focus on creating catalysts for a wide range of organic transformations.

Expansion into New Areas of Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and biologically active compounds. nih.govresearchgate.net Its presence can enhance water solubility and provide specific interaction points with biological targets. nih.gov this compound offers a dual-functional platform for synthesizing complex molecules with potential therapeutic applications. The two reactive sites—the bromine atom and the chloromethyl group—can be selectively functionalized to generate diverse molecular libraries for drug discovery programs. cymitquimica.com

Emerging research directions include:

Development of Novel Antimicrobials: With the rise of multidrug-resistant pathogens, there is an urgent need for new antibiotics. nih.govmdpi.com Pyridine derivatives have shown promising activity against various bacteria and fungi. nih.govresearchgate.net Future work could involve using this compound to synthesize novel compounds, such as imidazo[4,5-b]pyridines, which have demonstrated significant antibacterial and antifungal properties. researchgate.net

Targeting Neurological Disorders: C-2 functionalized pyridines are known to be biologically active and have been investigated for their role in the central nervous system. acs.org For example, derivatives have been synthesized as mGluR5 antagonists, which are relevant for treating neurological and psychiatric disorders. acs.org The reactivity of this compound makes it an ideal starting material for creating new chemical entities to probe these and other neurological targets.

Enzyme Inhibitors and Modulators: The structural versatility of this compound allows for its use as a building block in the synthesis of specific enzyme inhibitors. By tailoring the substituents introduced via the bromo and chloromethyl handles, researchers can design molecules that fit precisely into the active sites of target enzymes, potentially leading to new treatments for a variety of diseases.

| Pyridine Derivative Class | Potential Therapeutic Application | Relevant Research Finding |

|---|---|---|

| Imidazo[4,5-b]pyridines | Antibacterial, Antifungal | Synthesized derivatives showed potent activity against various microbial strains. researchgate.net |

| Nicotinic acid hydrazides | Antimicrobial | Derivatives with nitro and dimethoxy groups were highly active against S. aureus, E. coli, and C. albicans. nih.gov |

| C-2 Alkynylpyridines | mGluR5 Antagonists | Synthesized from pyridine N-oxides, these compounds are relevant for neurological disorders. acs.org |

| Pyrazine Carboxamides | Antibacterial (XDR-S. Typhi) | Related heterocyclic compounds showed potent activity against extensively drug-resistant Salmonella Typhi. mdpi.com |

Design of Advanced Functional Materials

The unique electronic and chemical properties of the pyridine ring make it a valuable component in the design of advanced functional materials. nih.gov this compound is a particularly useful precursor for creating such materials due to its ability to be incorporated into larger structures, such as polymers and surface coatings.

Future research in this domain is poised to explore:

Environmental Remediation: A groundbreaking area of research involves the use of pyridine-based polymers for environmental cleanup. Recently, machine learning was used to predict and design halogenated pyridine-based polymers for the efficient removal of radioactive waste surrogates from water. nih.govacs.org Covalent triazine frameworks functionalized with halogenated pyridines exhibited exceptionally high adsorption capacities for perrhenate (B82622) (ReO₄⁻), a stand-in for the nuclear fission product pertechnetate (B1241340) (⁹⁹TcO₄⁻). nih.govacs.org The halogen atoms were found to enhance adsorption through halogen-bonding interactions. acs.org Given its halogenated structure, this compound is an ideal candidate for developing next-generation sorbent materials.

Sensors and Electronics: The pyridine moiety can be used to create materials with specific electronic or optical properties. By incorporating this unit into conjugated polymers or onto nanomaterials, researchers can develop chemical sensors, components for organic light-emitting diodes (OLEDs), and other electronic devices. The reactive handles of this compound allow for its covalent integration into these systems.

Surface Modification: The compound can be used to functionalize surfaces, altering their chemical and physical properties. For example, it can act as a linker to immobilize metal complexes or bioactive molecules onto solid supports, creating materials with catalytic, anti-fouling, or biocompatible properties. mdpi.com

| Material Type | Application | Key Research Finding | Adsorption Capacity (mg g⁻¹) |

|---|---|---|---|

| Halogenated Pyridine Polymer (F-C-CTF) | Nuclear Waste Remediation | Machine learning-assisted design of a polymer for selective ReO₄⁻ capture. nih.govacs.org | 940.13 |

| Halogenated Pyridine Polymer (Cl-C-CTF) | Nuclear Waste Remediation | Demonstrated enhanced adsorption due to halogen functionalization. nih.govacs.org | 732.74 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-6-(chloromethyl)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or halogen exchange reactions. For example, heating halogenated pyridine derivatives with reagents like bromotrimethylsilane (as used for 2-bromo-6-methylpyridine synthesis ) may be adapted. Alternatively, chloromethylation of 2-bromo-6-methylpyridine using chlorinating agents (e.g., SOCl₂ or PCl₅) under controlled temperatures (40–60°C) in anhydrous solvents (e.g., DCM) could yield the target compound. Monitor reaction progress via TLC or GC-MS to optimize stoichiometry and time .

Q. How should researchers purify this compound to achieve >95% purity?

- Methodology : Employ column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate byproducts. Recrystallization in ethanol or acetonitrile may enhance purity, leveraging differences in solubility between bromo and chloro derivatives . Confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H NMR (integration of aromatic protons vs. methylene signals) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Store at 2–8°C under inert gas (argon or nitrogen) to prevent degradation. Spills should be neutralized with sodium bicarbonate and absorbed using vermiculite .

Advanced Research Questions

Q. How does the chloromethyl group in this compound influence its reactivity in cross-coupling reactions?

- Methodology : The chloromethyl group acts as a leaving group in nucleophilic substitutions, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids (1.2 eq) in THF/water (3:1) at 80°C for 12 hours yields biaryl derivatives. Compare reaction rates with non-chlorinated analogs to quantify electronic effects .

Q. What strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

- Methodology : Systematically vary catalysts (e.g., Pd(PPh₃)₄ vs. Ni(dppe)Cl₂), ligands (bidentate P,N ligands enhance stability ), and solvents (polar aprotic vs. ethers). Use DOE (Design of Experiments) to identify critical factors (temperature, catalyst loading) and validate via kinetic studies (e.g., in situ IR monitoring) .

Q. How can substituent effects (bromo vs. chloro) on the pyridine ring be analyzed computationally?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density and Fukui indices. Compare with experimental data (Hammett σ values) to predict regioselectivity in electrophilic substitutions. For instance, bromo groups direct incoming electrophiles to the 4-position, while chloromethyl groups activate the 3-position .

Q. What are the stability limits of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Identify major decomposition pathways (e.g., hydrolysis of the chloromethyl group to hydroxymethyl) and recommend storage in amber vials with molecular sieves to suppress moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.